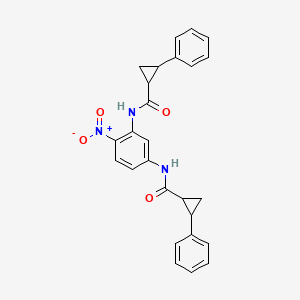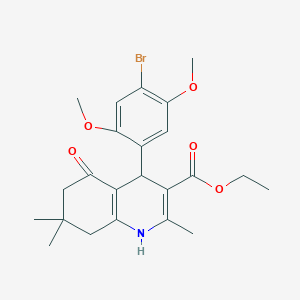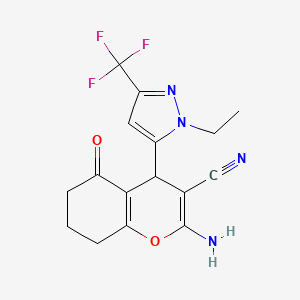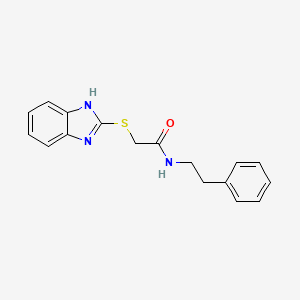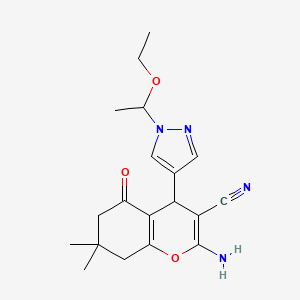
2-Amino-4-(1-(1-ethoxyethyl)-1H-pyrazol-4-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-4-[1-(1-ETHOXYETHYL)-1H-PYRAZOL-4-YL]-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. This particular compound has garnered attention due to its potential pharmacological properties and its utility in various scientific research applications.
Preparation Methods
The synthesis of 2-AMINO-4-[1-(1-ETHOXYETHYL)-1H-PYRAZOL-4-YL]-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves a multi-component reaction (MCR). One common method involves the reaction of 1H-pyrazole-5-carbaldehyde, 5,5-dimethylcyclohexane-1,3-dione, and malononitrile or ethyl 2-cyanoacetate in the presence of a catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at 60–65°C in ethanol . This method is advantageous due to its versatility, good yields, and environmentally friendly conditions.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
2-AMINO-4-[1-(1-ETHOXYETHYL)-1H-PYRAZOL-4-YL]-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2-AMINO-4-[1-(1-ETHOXYETHYL)-1H-PYRAZOL-4-YL]-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE include other heterocyclic compounds such as 2-aminothiazoles and indole derivatives. These compounds share some structural similarities but differ in their specific functional groups and biological activities. For example, 2-aminothiazoles are known for their antibacterial and antifungal properties, while indole derivatives have a wide range of biological activities, including antiviral and anticancer properties .
By understanding the unique properties and applications of 2-AMINO-4-[1-(1-ETHOXYETHYL)-1H-PYRAZOL-4-YL]-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE, researchers can explore its potential in various scientific fields and develop new applications for this versatile compound.
Properties
Molecular Formula |
C19H24N4O3 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-amino-4-[1-(1-ethoxyethyl)pyrazol-4-yl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C19H24N4O3/c1-5-25-11(2)23-10-12(9-22-23)16-13(8-20)18(21)26-15-7-19(3,4)6-14(24)17(15)16/h9-11,16H,5-7,21H2,1-4H3 |
InChI Key |
FBWOQDNOLOKQAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)N1C=C(C=N1)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 1-({4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}methyl)-1H-pyrazole-3-carboxylate](/img/structure/B10916335.png)
![4-hydroxy-5-{(1E)-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]ethanimidoyl}-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B10916336.png)
![1-(3-chlorobenzyl)-4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10916342.png)
methanone](/img/structure/B10916353.png)
![1-(azepan-1-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-one](/img/structure/B10916356.png)
![3-methyl-1-phenyl-N-(3,4,5-trimethoxyphenyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B10916361.png)
![N-(2-acetylphenyl)-3-[2-cyclopentyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10916366.png)
![N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10916370.png)
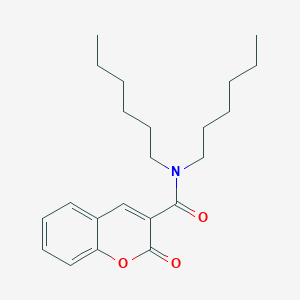
![N-(3-chloro-4-fluorophenyl)-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B10916390.png)
